Fluoro(methoxy)methane

Description

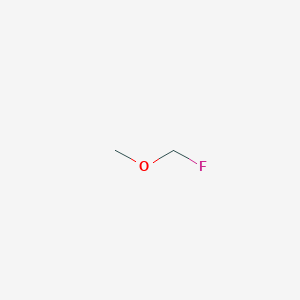

Structure

3D Structure

Properties

IUPAC Name |

fluoro(methoxy)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5FO/c1-4-2-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSAVAPAZUPJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558248 | |

| Record name | Fluoro(methoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-22-0 | |

| Record name | Fluoro(methoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fluoro Methoxy Methane and Its Structural Analogues

Direct Fluorination Strategies

Direct fluorination offers an efficient pathway to C-F bond formation, often by targeting electron-rich centers or by replacing oxygen-containing functional groups. These methods can be broadly classified by the nature of the fluorine source, being either electrophilic or nucleophilic.

Electrophilic Fluorination Approaches Utilizing N-F Reagents

Electrophilic fluorination is a primary method for synthesizing organofluorine compounds by combining a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice for this transformation due to their relative stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgorganicreactions.org These N-F reagents can be neutral or cationic; cationic versions generally exhibit increased reactivity and provide higher yields because the positive charge on the nitrogen enhances the electrophilicity of the attached fluorine atom. wikipedia.org

The α-C(sp³)–H bond adjacent to the oxygen atom in ethers is sufficiently nucleophilic to be targeted by potent electrophilic fluorinating agents. The reaction involves the attack of the electron-rich substrate on the electrophilic fluorine of the N-F reagent. acsgcipr.org A variety of N-F reagents have been developed, each with different fluorinating power, allowing for selection based on the reactivity of the substrate. organicreactions.orgacsgcipr.org

Key reagents in this class include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgbrynmawr.edu NFSI is considered a mild but versatile reagent with a broad substrate scope. brynmawr.edu Selectfluor is a more powerful, commercially available crystalline solid that is easy to handle and effective for fluorinating a wide range of substrates, including electron-rich aromatic compounds and enol ethers. wikipedia.orgcore.ac.uk For instance, the Lectka group demonstrated a selective photochemical approach for the α-fluorination of ethers using Selectfluor. rsc.org

| Reagent Name | Abbreviation | Type | General Reactivity |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Mild, versatile, broad substrate scope brynmawr.edu |

| Selectfluor | F-TEDA-BF4 | Cationic | Powerful, crystalline solid, widely used wikipedia.orgcore.ac.uk |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Effective fluorinating agent wikipedia.org |

| N-Fluoropyridinium salts | - | Cationic | Highly reactive due to cationic nitrogen wikipedia.org |

Nucleophilic Fluorination Techniques Involving Sulfur Tetrafluoride Derivatives

Sulfur tetrafluoride (SF₄) and its derivatives are potent reagents for deoxofluorination, a process that replaces oxygen-containing functional groups with fluorine atoms. rsc.orgwikipedia.org SF₄ is highly effective for converting carbonyl groups (C=O) into geminal difluorides (CF₂) and hydroxyl groups (C-OH) into monofluorides (C-F). wikipedia.org This makes it a valuable tool for synthesizing fluorinated ethers from precursors like alcohols and carbonyls.

The reaction of alcohols with SF₄ produces the corresponding alkyl fluorides. wikipedia.org Similarly, aldehydes and ketones are converted to geminal difluorides. wikipedia.org Although SF₄ is an inexpensive and broadly applicable reagent, it is a hazardous gas that requires specialized handling equipment. wikipedia.org

Due to the handling challenges associated with SF₄, more convenient liquid reagents have been developed, with diethylaminosulfur trifluoride (DAST) being a prominent example. wikipedia.org DAST performs similar transformations to SF₄ but is easier and safer to handle on a laboratory scale, though it is thermally less stable. wikipedia.orgwikipedia.org

| Reagent | Formula | Physical State | Key Applications | Handling Considerations |

|---|---|---|---|---|

| Sulfur Tetrafluoride | SF₄ | Gas | Deoxofluorination of alcohols, ketones, aldehydes, carboxylic acids wikipedia.org | Hazardous, corrosive gas; requires specialized apparatus wikipedia.org |

| Diethylaminosulfur Trifluoride | (C₂H₅)₂NSF₃ | Liquid | Safer alternative to SF₄ for similar transformations wikipedia.orgwikipedia.org | More easily handled but thermally unstable |

Mechanistic Considerations in Fluorination Reactions

The precise mechanism of electrophilic fluorination with N-F reagents remains a subject of discussion. wikipedia.org Two primary pathways are often considered: a direct bimolecular nucleophilic substitution (SN2) at the fluorine atom or a single-electron transfer (SET) process. wikipedia.org Evidence supporting the SN2 mechanism includes observations that reaction outcomes are often independent of the substrate's tendency to participate in SET processes. Furthermore, experiments designed to detect radical intermediates have often failed to show rearranged products, which would be expected from a SET pathway. wikipedia.org Conversely, other studies suggest the involvement of radical cations, consistent with a SET mechanism. mdpi.com

For deoxofluorination reactions involving sulfur tetrafluoride, the mechanism is believed to be analogous to chlorination by phosphorus pentachloride. wikipedia.org The reaction is often facilitated by hydrogen fluoride (B91410), which can activate the SF₄ molecule. wikipedia.org The process likely involves the formation of intermediate species of the type ROSF₃. In the case of carbonyl compounds, it is proposed that SF₄ first adds across the C=O double bond to form an intermediate like R₂CFOSF₃, which then decomposes to the geminal difluoride product. wikipedia.org

Substitution-Based Synthetic Routes

Substitution reactions provide a foundational approach to constructing the fluoro(methoxy)methane core. These methods rely on the displacement of a suitable leaving group, typically a halide, by either a methoxide (B1231860) or a fluoride nucleophile. The choice of pathway depends on the availability of the starting materials.

Nucleophilic Substitution Reactions for Methoxy (B1213986) Group Introduction

This strategy involves the reaction of a fluorinated methane (B114726) precursor bearing a good leaving group with a source of methoxide. This is a variation of the classic Williamson ether synthesis. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the electrophilic carbon of the fluorohalomethane and displacing the halide leaving group. youtube.com

The mechanism can be either SN1 or SN2. youtube.comucsb.edu For primary substrates like fluorochloromethane or fluoroiodomethane, the SN2 pathway is strongly favored. youtube.com This involves a single concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of configuration if the carbon is chiral. youtube.com The reactivity of the halomethane precursor is dependent on the leaving group ability of the halide, with the order being I > Br > Cl > F. ucsb.edu

General Reaction Scheme: X-CH₂-F + NaOCH₃ → CH₃-O-CH₂-F + NaX (where X = Cl, Br, I)

This method is contingent on the availability and stability of the requisite fluorohalomethane starting materials.

Reaction of Halogenated Methane Precursors with Fluorinated Alcohols

An alternative substitution-based approach involves reacting a dihalogenated methane precursor, such as dichloromethane or dibromomethane, with a fluorinated alcohol or its corresponding alkoxide. This method is particularly useful for synthesizing various fluorinated ethers. fluorine1.ruwiserpub.com For instance, fluorinated benzyl ethers have been prepared via the Williamson ether synthesis method by reacting methyl-α-D-mannopyranoside with various fluorinated benzyl bromides. wiserpub.com

Monofluoromethylation and Difluoromethylation Approaches in Related Systems

The introduction of fluorinated methyl groups, such as monofluoromethyl (–CH₂F) and difluoromethyl (–CHF₂), into organic molecules is a critical strategy in medicinal chemistry and materials science. These groups can act as bioisosteres for hydroxyl or thiol functionalities and modulate a molecule's physicochemical properties. nih.gov Various synthetic methods have been developed to install these motifs, ranging from direct functionalization of hydroxyl groups to radical-based approaches.

Direct O-monofluoromethylation involves the reaction of a hydroxyl-containing substrate, such as an alcohol or phenol, with a reagent that transfers a –CH₂F group. This method offers a straightforward route to monofluoromethyl ethers.

One effective approach utilizes electrophilic monofluoromethylating agents that react with nucleophilic heteroatoms. Commercially available fluoroiodomethane (ICH₂F) has been demonstrated as a valuable and effective electrophilic source for transferring the CH₂F unit to a range of heteroatom-centered nucleophiles, including alcohols, under mild basic conditions. acs.org The reaction proceeds via a standard nucleophilic substitution pathway where the deprotonated hydroxyl group (alkoxide) attacks the electrophilic carbon of fluoroiodomethane, displacing the iodide leaving group. This method is noted for its high yields and applicability to various nucleophiles, including those found in commercially available drugs. acs.org

Another class of reagents developed for this purpose includes sulfoximine derivatives like PhSO(NTs)CH₂F. rsc.orgresearchgate.net An efficient and direct monofluoromethylation of O-, S-, N-, and P-nucleophiles has been achieved using this reagent. Mechanistic studies suggest that, contrary to the typically observed detrimental effect of α-fluorine substitution on SN2 reactions, this process is accelerated by the presence of the α-fluorine. rsc.org

| Reagent | Substrate Type | Conditions | Key Features |

| Fluoroiodomethane (ICH₂F) | Alcohols, Phenols, Carboxylic Acids | Mild base (e.g., Cs₂CO₃) | Commercially available; high-yielding; broad scope. acs.org |

| PhSO(NTs)CH₂F | Alcohols, Phenols, N- and P-nucleophiles | Base (e.g., NaH) in DMSO | Efficient; reaction accelerated by α-fluorine. rsc.org |

This table presents examples of reagents used for direct O-monofluoromethylation of various hydroxyl-containing substrates.

Radical difluoromethylation has emerged as a powerful tool for incorporating the –CHF₂ group into organic compounds. These reactions typically involve the generation of a difluoromethyl radical (•CHF₂) from a suitable precursor, which then reacts with the substrate. nih.gov This approach is particularly useful for functionalizing π-systems like (hetero)arenes.

A notable limitation of direct radical difluoromethylation is that the difluoromethyl radical preferentially functionalizes electron-deficient π-systems. nih.gov To overcome this, methods involving the installation of a chlorodifluoromethyl (–CF₂Cl) group followed by hydrogenolysis have been developed, providing a complementary strategy for accessing difluoromethylated compounds. nih.gov

Various reagents can serve as precursors to the difluoromethyl radical, including:

Sodium difluoromethanesulfinate (NaSO₂CF₂H)

Zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂)

Difluoromethylsulfonyl-containing compounds

These precursors can be activated through processes like photoredox catalysis to generate the •CHF₂ radical under mild conditions. rsc.orgacs.org For instance, visible-light photoredox catalysis has been successfully employed for the C–H difluoromethylation of electron-rich N-, O-, and S-containing heteroarenes, proceeding through an electrophilic radical-type pathway. acs.org

Catalysis plays a pivotal role in modern fluoroalkylation reactions, enabling efficient and selective transformations under milder conditions. acs.org These strategies often employ transition metals or photoredox catalysts to generate reactive fluoroalkyl species.

In the context of difluoromethylation, photocatalytic systems have been developed for the construction of difluoro-containing compounds. For example, an Iridium(III)-based photocatalyst can be used for the radical-induced migration and difluoromethylation of allylic alcohols. mdpi.com Similarly, copper-mediated metallaphotoredox catalysis has been explored for the deoxytrifluoromethylation of alcohols, a transformation conceptually related to fluoroalkylation. nih.gov This approach involves the condensation of an alcohol with an N-heterocyclic carbene (NHC) precursor to form an adduct that can be activated by the catalytic system. nih.gov

The development of catalytic methods for direct O-difluoromethylation of alcohols has also been a focus. While many methods require harsh basic conditions, the use of (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) has been reported as a practical difluorocarbene (:CF₂) reagent for the difluoromethylation of alcohols under milder conditions. cas.cn The reaction is thought to proceed via the interaction of the alcohol with the difluorocarbene generated from the precursor. cas.cn

| Catalytic System | Fluoroalkyl Group | Substrate | Key Strategy |

| Ir(III) Photocatalyst | –CHF₂ | Allylic Alcohols | Radical-induced migration-difluoromethylation. mdpi.com |

| Cu Metallaphotoredox | –CF₃ | Alcohols | Deoxytrifluoromethylation via NHC activation. nih.gov |

| KOAc-promoted | –CHF₂ | Alcohols | :CF₂ generation from TMSCF₂Br. cas.cn |

This table summarizes catalytic strategies employed in fluoroalkylation reactions relevant to hydroxyl-containing substrates.

Chemo- and Regioselectivity in Synthesis

Achieving high levels of chemo- and regioselectivity is a central challenge in synthetic chemistry, particularly in fluorination reactions where the high reactivity of fluorinating agents can lead to multiple products.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the context of synthesizing this compound analogues, this is critical when a substrate contains multiple reactive sites. For example, in a molecule containing both a phenolic hydroxyl and an aliphatic alcohol group, a selective fluoromethylation of one over the other may be desired.

The difluoromethylation of ambident substrates using TMSCF₂Br as a difluorocarbene source demonstrates tunable chemoselectivity. In the case of a substrate containing both a phenol and an alcohol moiety, reaction under weakly acidic conditions predominantly affords the alcohol difluoromethylation product. In contrast, switching to strongly basic conditions favors the difluoromethylation of the more acidic phenol group. cas.cn This highlights the ability to control chemoselectivity by modulating the reaction's acidity, which affects the relative nucleophilicity of the competing functional groups. cas.cn

Regioselectivity, the control of where a reaction occurs on a molecule, is also crucial. In the substitution of fluorine atoms on difluoroarenes by alkoxides, the reactivity of the competing fluorine atoms has been correlated to their chemical shift in ¹⁹F NMR, allowing for controlled, regioselective synthesis of unsymmetrically substituted ethers. researchgate.net

Reaction conditions—including temperature, solvent, catalyst, and the nature and concentration of reagents—have a profound influence on the distribution of products in fluorination reactions.

The concentration of the alcohol substrate has been shown to be a key factor in O-difluoromethylation reactions using difluorocarbene. cas.cn The reaction of alcohols with :CF₂ is often in competition with side reactions caused by the base used in the reaction. A higher concentration of the alcohol can favor the desired O-difluoromethylation pathway. cas.cn

Furthermore, the choice of catalyst and ligands can dramatically alter the outcome of a reaction. In catalytic systems, subtle changes to the catalyst structure can lead to significant differences in stereo- or regioselectivity. For instance, in the catalytic bromochlorination of alkenes, the use of a chiral Lewis base catalyst can render the reaction enantioselective, while careful control of reaction temperature and reagent stoichiometry is necessary to achieve high yields and selectivities. acs.org These principles are broadly applicable to catalytic fluoroalkylation, where the catalyst system is engineered to control the formation of the desired product over potential isomers or byproducts.

Novel Reagent Development for this compound Synthesis

The introduction of the fluoromethoxy (-OCH2F) group into organic molecules is a significant strategy in medicinal chemistry and materials science. This has spurred the development of novel reagents designed for efficient and selective fluoromethoxylation. Recent advancements have focused on creating bench-stable, effective reagents that can operate under mild conditions, particularly through photoredox catalysis.

A notable development is the creation of a new class of [N−OCH2F] redox-active reagents. nih.gov Researchers have synthesized N-(fluoromethoxy)benzotriazoles through an electrodecarboxylative C(sp³)–O coupling of N-hydroxybenzotriazoles with fluoroacetic acid. nih.gov Subsequent alkylation of these precursors yields stable benzotriazolium salts, which act as potent monofluoromethoxylation reagents. nih.govresearchgate.net

These novel reagents have proven effective in the C−H fluoromethoxylation of arenes via photoredox catalysis. researchgate.netthieme-connect.com The process typically involves irradiating the benzotriazolium salt reagent with blue LEDs in the presence of a photosensitizer, such as [Ru(bpy)3(PF6)2]. researchgate.net This method successfully introduces the OCH2F group onto a variety of arenes. thieme-connect.com A key advantage of this approach is its applicability to the late-stage functionalization of complex, biologically relevant molecules without relying on environmentally problematic halofluorocarbons. nih.govresearchgate.net The methodology has been successfully applied to derivatives of naproxen and salicylic acid, as well as compounds like coumarin. nih.gov

The development of these reagents represents a significant step forward, providing a more accessible and environmentally conscious route to aryl monofluoromethyl ethers. The stability and efficacy of these N-(fluoromethoxy)benzotriazole-based reagents open new avenues for incorporating the fluoromethoxy moiety into diverse chemical structures. nih.gov

Research Findings on Novel Fluoromethoxylation Reagents

| Reagent Class | Precursors | Synthetic Method | Application | Catalysis |

|---|---|---|---|---|

| N-(fluoromethoxy)benzotriazoles | N-hydroxybenzotriazoles, Fluoroacetic acid | Electrodecarboxylative C(sp³)–O coupling | Precursor to active reagents | Electrochemical |

| Benzotriazolium salts (e.g., 1‐(OCH2F)‐3‐Me‐6‐(CF3)benzotriazolium triflate) | N-(fluoromethoxy)benzotriazoles | Alkylation | C-H Fluoromethoxylation of arenes | Photoredox Catalysis ([Ru(bpy)3(PF6)2], blue LED) |

Examples of C-H Fluoromethoxylation using Novel Reagents

| Substrate | Product | Yield | Significance |

|---|---|---|---|

| Naproxen derivative | Fluoromethoxylated Naproxen derivative | 53% | Late-stage functionalization of a biologically active molecule. nih.gov |

| Methyl Salicylate | Fluoromethoxylated Methyl Salicylate | 42% | Demonstrates applicability to pharmaceutical building blocks. thieme-connect.com |

| Coumarin | Fluoromethoxylated Coumarin | 50% | Functionalization of a biorelevant heterocyclic compound. nih.govthieme-connect.com |

| Cinnamic acid methyl ester | Fluoromethoxylated Cinnamic acid methyl ester | 95% | Selective fluoromethoxylation at the double bond. nih.govresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). For Fluoro(methoxy)methane (CH₃OCH₂F), a full NMR analysis would provide critical data on the connectivity and electronic environment of its atoms.

¹H NMR Spectroscopic Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show two distinct signals corresponding to the two different types of protons: those of the methoxy (B1213986) group (-OCH₃) and those of the fluoromethyl group (-CH₂F). The signal for the methoxy protons would likely appear as a singlet, while the signal for the fluoromethyl protons would be split into a doublet by the adjacent fluorine atom. The integration of these signals would be expected to be in a 3:2 ratio, respectively. However, specific chemical shifts (δ) and coupling constants (J) for these protons are not documented in available literature.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum is anticipated to display two signals, one for each of the unique carbon atoms in the molecule: the methyl carbon (-OCH₃) and the fluoromethyl carbon (-CH₂F). The carbon atom bonded to fluorine would exhibit coupling, resulting in a splitting of its signal into a doublet. The precise chemical shifts and the carbon-fluorine coupling constant (¹JCF) are crucial for a complete structural assignment but are not currently reported.

¹⁹F NMR Spectroscopic Investigations

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In this compound, a single fluorine environment exists. The ¹⁹F NMR spectrum would, therefore, be expected to show a signal that is split into a triplet due to coupling with the two adjacent protons of the fluoromethyl group. The specific chemical shift of this fluorine nucleus, a key piece of data for characterizing fluorinated organic compounds, is not available in the surveyed resources.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds, such as C-H, C-O, and C-F. For instance, C-H stretching vibrations from the methyl and methylene groups would be anticipated in the 2800-3000 cm⁻¹ region. A strong C-O stretching band would likely be observed in the 1000-1200 cm⁻¹ range, and a characteristic C-F stretching absorption would also be present. A detailed assignment of these vibrational frequencies to specific molecular motions is necessary for a complete analysis, but such an analysis for this compound has not been found in the public domain.

Raman Spectroscopy Applications

Raman spectroscopy, which is sensitive to changes in polarizability during molecular vibrations, would provide complementary information to the FT-IR spectrum. Symmetric vibrations, in particular, often give rise to strong Raman signals. For this compound, Raman spectroscopy could potentially be used to identify the symmetric stretching modes of the C-O-C and C-F bonds. However, no experimental or theoretical Raman spectroscopic data for this compound is currently available.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the analytical characterization of chemical compounds, providing vital information on molecular weight and structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity of volatile compounds like this compound and aiding in their identification. In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The retention time in the gas chromatograph is a characteristic property that helps in separating the compound from impurities.

Upon entering the mass spectrometer, the molecules are ionized, commonly by electron ionization (EI), which leads to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is a molecular fingerprint. For this compound (CH₃OCH₂F), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Alpha-cleavage: A common fragmentation for ethers, which would involve the cleavage of the C-C bond adjacent to the oxygen atom.

Loss of a fluorine atom: Resulting in a fragment at [M-19]⁺.

Loss of a methoxy group: Leading to a [CH₂F]⁺ fragment.

Loss of a fluoromethoxy group: Resulting in a [CH₃]⁺ fragment.

The relative abundances of these fragments provide structural information and can be used to distinguish it from isomers. For instance, the mass spectrum of the isomeric compound ethoxyfluorane would exhibit a different fragmentation pattern. The analysis of fluorinated compounds by GC-MS is a well-established technique for identification and quantification in various matrices. ub.edu

Table 1: Predicted Major Fragment Ions for this compound in GC-MS

| Fragment Ion | Proposed Structure | m/z |

| [C₂H₅FO]⁺ | Molecular Ion | 64 |

| [C₂H₄FO]⁺ | [M-H]⁺ | 63 |

| [CH₂O]⁺ | Formaldehyde Cation | 30 |

| [CH₃O]⁺ | Methoxy Cation | 31 |

| [CH₂F]⁺ | Fluoromethyl Cation | 33 |

| [CH₃]⁺ | Methyl Cation | 15 |

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different molecular formulas.

For this compound, the theoretical monoisotopic mass is 64.032442941 Da. nih.gov HRMS can measure this mass with a precision in the parts-per-million (ppm) range, which allows for the confident confirmation of the molecular formula C₂H₅FO. This high level of accuracy is crucial for distinguishing it from other compounds that might have a nominal mass of 64 Da. The capability of HRMS to provide accurate mass measurements is a significant advantage in the structural elucidation of unknown compounds and for the verification of synthesized molecules. nih.govthermofisher.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂H₅FO | - |

| Theoretical Exact Mass | 64.032442941 Da | nih.gov |

| Nominal Mass | 64 Da | - |

X-ray Diffraction and Crystal Structure Analysis (for solid analogues)

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. As this compound is a gas at standard conditions, this technique cannot be directly applied. However, the study of solid analogues, such as crystalline fluorinated ethers or methoxy-containing compounds at low temperatures, can provide insights into the intermolecular interactions and packing arrangements that might be relevant to the condensed phases of this compound.

For instance, the crystal structures of various fluorinated ethers have been determined, revealing details about C-F···H, C-F···F, and C-F···O interactions that govern their solid-state packing. Similarly, the crystal structures of compounds containing methoxy groups provide information on the role of the ether oxygen in hydrogen bonding and other non-covalent interactions. wikipedia.org These studies on analogous compounds can help in building computational models to predict the solid-state structure and properties of this compound under conditions where it would be a solid.

Computational Chemistry and Theoretical Investigations of Fluoro Methoxy Methane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of Fluoro(methoxy)methane at the atomic level. These methods provide detailed information on bond lengths, bond angles, and the distribution of electrons within the molecule, which are often difficult to measure experimentally with high precision.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometries of molecules due to its favorable balance of accuracy and computational cost. nih.gov Studies on analogous fluorinated and methoxy-containing compounds frequently employ hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-311++G(d,p) to perform geometry optimizations. nih.govijrte.org These calculations determine the lowest energy arrangement of atoms by calculating the forces on each atom and minimizing them, resulting in a stable molecular structure. For this compound, DFT calculations would yield precise values for the key bond lengths (C-F, C-O, O-C, C-H) and bond angles that define its three-dimensional shape. The results of such calculations are typically presented in detailed tables, providing a quantitative structural description.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-F | ~1.39 Å |

| C-O (methane) | ~1.41 Å | |

| O-C (methyl) | ~1.42 Å | |

| Bond Angle | F-C-O | ~108.5° |

| C-O-C | ~113.0° | |

| H-C-F | ~109.0° | |

| Note: These are representative values based on calculations of structurally similar molecules. Actual values may vary slightly based on the specific conformer and level of theory. |

For highly accurate energetic and electronic characterization, researchers turn to more computationally intensive ab initio methods. These methods are based on first principles and solve the electronic Schrödinger equation without empirical parameterization. Techniques such as Møller-Plesset perturbation theory (MP2) and high-accuracy composite methods like Complete Basis Set (CBS-QB3) are employed to calculate thermodynamic properties, including enthalpies of formation. ucr.edunist.gov Studies on fluoromethanes have demonstrated that while methods like G2 and G2(MP2) can yield reliable results, applying isodesmic reaction calculations can further improve the accuracy by canceling systematic errors. nist.gov Other advanced methods like Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) are used for investigating excited states, although for ground-state properties, methods like CBS-QB3 provide a robust benchmark for energetic data.

| Method | Purpose | Key Feature |

| MP2 | Energetic Characterization | Includes electron correlation beyond the Hartree-Fock level. |

| CBS-QB3 | High-Accuracy Thermochemistry | Extrapolates to the complete basis set limit for precise energy values. |

| G2/G2(MP2) | Accurate Enthalpies of Formation | Composite method applying several corrections to a base energy calculation. ucr.edu |

| EOM-CCSD | Excited State Properties | Provides accurate descriptions of electronic transitions and excited state energies. |

Understanding the distribution of electrons is key to explaining a molecule's reactivity and intermolecular interactions. Computational methods provide tools to quantify this distribution. Natural Bond Orbital (NBO) analysis is a common technique used to calculate atomic charges by localizing electrons into bonding and lone-pair orbitals. ijrte.org This method reveals the highly electronegative character of the fluorine and oxygen atoms, which withdraw electron density from the adjacent carbon atoms. Alternatively, Mulliken population analysis provides another scheme for partitioning electron density among atoms. acs.org

Beyond simple charge numbers, the Molecular Electrostatic Potential (MEP) provides a visual representation of the electron density. acs.org MEP maps illustrate regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), offering a more nuanced picture of the molecule's electronic surface. acs.org

| Atom | Method | Calculated Charge (e) |

| Fluorine (F) | NBO | Highly Negative (~ -0.45) |

| Oxygen (O) | NBO | Highly Negative (~ -0.60) |

| Carbon (C-F) | NBO | Highly Positive (~ +0.50) |

| Carbon (C-O) | NBO | Slightly Positive (~ +0.15) |

| Note: Values are illustrative based on analyses of similar fluoro-ethers. The precise charge depends on the computational method and basis set used. |

Conformational Analysis and Stability Studies

This compound is a flexible molecule, primarily due to rotation around the C-O single bond. This rotation gives rise to different spatial arrangements known as conformers, which have different energies and stabilities.

The two principal conformers of this compound are the gauche and anti (or trans) forms. These isomers are defined by the dihedral angle between the F-C bond and the O-CH₃ bond when viewed along the C-O axis. In the anti conformer, this dihedral angle is 180°, placing the fluorine atom and the methyl group on opposite sides. In the gauche conformer, the angle is approximately 60°. Computational studies, often beginning with a potential energy surface scan, can identify these stable conformers as minima on the energy landscape. Subsequent geometry optimization and frequency calculations confirm their stability and determine their relative energies, revealing which conformer is the most stable. For molecules like 2-fluoroethanol, the gauche conformer is found to be the most stable. doubtnut.comyoutube.com

The relative stability of the conformers of this compound is not governed by sterics alone; it is strongly influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of a molecule to adopt a conformation that maximizes the overlap between a lone pair of electrons (n) on an electronegative atom (like oxygen) and an adjacent antibonding orbital (σ*).

In this compound, the gauche conformer is significantly stabilized by the anomeric effect. This stabilization arises from a hyperconjugative interaction where a lone pair on the oxygen atom donates electron density into the low-lying antibonding orbital of the C-F bond (n_O → σ*_CF). nih.govyoutube.com This orbital overlap is maximized in the gauche arrangement and is geometrically precluded in the anti conformer. Theoretical studies on the related molecule fluoromethanol (B1602374) have confirmed that this interaction plays a significant role in stabilizing the gauche rotamer. nih.gov Furthermore, these studies, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), have revealed that electrostatic interactions are also a major contributing factor to the conformational preference, sometimes even more so than hyperconjugation. nih.gov This effect demonstrates how the strategic placement of a fluorine atom can profoundly influence molecular conformation and stability. nih.gov

Bond Strength and Dissociation Energy Calculations

The stability and reactivity of this compound are fundamentally governed by the strengths of its covalent bonds. Computational chemistry provides powerful tools to quantify these strengths through the calculation of bond dissociation enthalpies (BDEs), offering insights into the energy required to break specific bonds within the molecule.

Computational Determination of C-F, C-O, and C-H Bond Dissociation Enthalpies

The C-F bond is known to be one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine and the significant ionic character of the bond. acs.org For simple fluorinated hydrocarbons, C-F BDEs are typically high. In a theoretical study on fluorinated dimethyl ethers, while not explicitly calculating the BDE, the interaction energies and the effects of fluorination on acidity and basicity were explored, which are related to bond strengths. nih.gov

The C-O bond in ethers is generally less strong than a C-C bond. The presence of an electronegative fluorine atom on the adjacent carbon in this compound is expected to influence the C-O bond strength through inductive effects.

The C-H bonds in the methoxy (B1213986) group are expected to have BDEs typical for methyl groups in ethers, although the geminal fluorine atom will likely have a strengthening effect on the adjacent C-H bonds in the fluoromethyl group.

A representative table of calculated bond dissociation enthalpies for analogous simple molecules is presented below to provide context for the expected values in fluoro(methoxy)methomethane.

| Bond | Representative Molecule | Computational Method | Calculated BDE (kJ/mol) |

| C-F | Fluoromethane (CH₃F) | G3 | 459.8 |

| C-O | Dimethyl ether (CH₃OCH₃) | G3 | 343.1 |

| C-H | Dimethyl ether (CH₃OCH₃) | G3 | 412.5 |

| C-H | Fluoromethane (CH₃F) | G3 | 443.5 |

Note: The data in this table is for analogous compounds and is intended to provide an estimate of the expected bond strengths in this compound. Direct computational data for this compound is not available in the cited literature.

Correlation Between Electronic Properties and Bond Strengths

The electronic properties of this compound, such as charge distribution, orbital interactions, and dipole moment, are intrinsically linked to the strengths of its covalent bonds. The high electronegativity of the fluorine atom induces a significant dipole moment and alters the electron density distribution throughout the molecule.

Computational studies on fluorinated ethers have shown that the introduction of fluorine atoms significantly impacts the proton affinity of the oxygen atom and the deprotonation enthalpy of the C-H bonds. nih.gov These properties are direct indicators of the electronic environment and, consequently, the bond strengths. For instance, a lower proton affinity of the ether oxygen, induced by the electron-withdrawing fluorine atom, suggests a weaker C-O bond. Conversely, the increased acidity of the C-H bonds adjacent to the fluorine atom (lower deprotonation enthalpy) can be correlated with changes in their bond strengths.

The natural bond orbital (NBO) analysis is a common computational tool used to investigate these correlations. It can quantify hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent bonds (e.g., σC-F or σC-H), which can influence bond strengths. In fluorinated ethers, the interplay between the basicity of the oxygen atom and the acidity of the C-H bonds, as influenced by fluorination, dictates the nature and strength of intermolecular interactions, which in turn are a reflection of the intramolecular electronic landscape. nih.gov

Simulation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for the prediction and interpretation of various spectroscopic parameters of molecules like this compound. These theoretical simulations provide valuable insights into the molecule's structure and electronic environment.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly DFT, are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. While a detailed computational NMR analysis specifically for this compound is not extensively reported, the principles of such calculations are well-established.

The chemical shifts are calculated by determining the isotropic magnetic shielding tensors for each nucleus. The accuracy of these predictions depends on the chosen computational method, basis set, and the treatment of solvent effects. For fluorinated organic compounds, specific computational protocols have been developed to achieve good agreement with experimental data. pdx.eduresearchgate.net

The predicted ¹H NMR spectrum of this compound would show signals for the methyl (CH₃) and fluoromethyl (CH₂F) protons. The CH₂F protons would be split by the adjacent fluorine atom into a doublet, and the CH₃ protons would appear as a singlet. The ¹³C NMR spectrum would show two distinct signals for the two carbon atoms. The ¹⁹F NMR spectrum would exhibit a triplet due to coupling with the two adjacent protons.

The following table presents estimated chemical shifts and coupling constants for this compound based on general knowledge of similar structures and computational studies on fluorinated compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (Hz) |

| ¹H (CH₃) | ~3.4 | - |

| ¹H (CH₂F) | ~5.5 | ²J(H-F) ≈ 45-55 |

| ¹³C (CH₃) | ~58 | - |

| ¹³C (CH₂F) | ~110 | ¹J(C-F) ≈ 160-180 |

| ¹⁹F | ~ -220 | ²J(F-H) ≈ 45-55 |

Note: These are estimated values based on trends observed in analogous compounds. Specific computational results for this compound are not available in the cited literature.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of this compound. These calculations provide the frequencies of the fundamental vibrational modes and their corresponding intensities. The analysis of these modes can aid in the structural characterization of the molecule.

The vibrational spectrum of this compound is expected to exhibit characteristic bands for C-H stretching, C-O stretching, C-F stretching, and various bending and deformation modes. The C-F stretching vibration is typically a strong absorption in the IR spectrum, found in the range of 1000-1400 cm⁻¹. acs.org The C-O stretching vibrations in ethers usually appear in the 1000-1300 cm⁻¹ region.

A theoretical study on fluorinated dimethyl ethers has investigated their interactions with water, which involves analysis of the vibrational shifts upon complexation, indicating the sensitivity of these vibrational modes to the molecular environment. nih.gov

Computational Studies of UV-Vis and Fluorescence Spectra

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. For a simple, saturated molecule like this compound, significant absorption is expected only in the far-UV region, corresponding to high-energy σ → σ* and n → σ* electronic transitions. Due to the absence of chromophores like double bonds or aromatic rings, it is not expected to exhibit significant absorption in the near-UV or visible range.

Consequently, this compound is not expected to be fluorescent, as fluorescence typically arises from molecules with extended π-systems that can absorb UV or visible light and then emit light at a longer wavelength. Computational studies would likely confirm the lack of low-energy electronic transitions that would be required for UV-Vis absorption and subsequent fluorescence in the conventional spectral regions.

Solvent Effects in Theoretical Models

In broader studies of related compounds like other fluorinated ethers and halomethanes, computational models are frequently used to predict how a solvent environment influences molecular geometry, vibrational frequencies, and reaction energetics. scispace.comarxiv.orgrsc.orgrsc.orgmorressier.com For instance, theoretical investigations on fluorinated ethers in the context of electrolyte solvents for lithium batteries employ density functional theory (DFT) and molecular dynamics (MD) simulations to analyze solvation structures and ion-solvent interactions. arxiv.orgrsc.orgrsc.org These studies highlight the importance of the degree and position of fluorination on the solvating power of the ether. rsc.org Similarly, research on halomethanes has utilized computational methods to study their dissociation in various media. dergipark.org.tr

However, without specific studies on this compound, it is not possible to present detailed research findings or data tables on how different solvents would theoretically affect its structure or properties.

Intermolecular Interactions and Crystal Packing Theory

Specific theoretical investigations into the intermolecular interactions and crystal packing of this compound are absent from the surveyed scientific literature. Crystal packing theory, which is explored through computational methods like Hirshfeld surface analysis and energy framework calculations, provides deep insights into how molecules arrange themselves in a solid state. nih.govresearchgate.net These analyses help in understanding the dominant intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that dictate the crystal structure. richmond.eduresearchgate.netnih.gov

For related classes of molecules, such as halomethanes, computational studies have been performed to understand the nature of halogen bonding and other intermolecular forces. richmond.eduresearchgate.net These studies often use high-level ab initio calculations, like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, to determine the geometry and energetics of molecular dimers and clusters. researchgate.netnih.gov For example, the interaction between halomethanes and Lewis bases has been computationally explored to characterize the strength and nature of the resulting halogen bonds. researchgate.net

Despite the availability of these powerful theoretical tools, they have not been applied to this compound in any published research found. Therefore, no data on its specific intermolecular interaction energies, preferred packing motifs, or theoretical crystal structure is available.

Reaction Mechanisms and Reactivity Studies of Fluoro Methoxy Methane

Reaction Pathways in Synthesis

The synthesis of fluoro(methoxy)methane, while not extensively detailed in readily available literature, can be understood through the fundamental principles of fluorination and substitution reactions common in organic chemistry.

Detailed Mechanisms of Fluorination and Substitution Reactions

The formation of this compound likely involves nucleophilic substitution reactions where a leaving group on a suitable precursor is replaced by a fluoride (B91410) ion or a methoxy (B1213986) group.

One potential pathway is the fluorination of a methoxymethyl halide (e.g., chloro(methoxy)methane). In this scenario, a source of fluoride ions, such as an alkali metal fluoride (e.g., potassium fluoride) or a quaternary ammonium (B1175870) fluoride, would act as the nucleophile. The reaction would proceed via an SN2 mechanism, where the fluoride ion attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion as the leaving group. The transition state would involve a trigonal bipyramidal geometry with the nucleophile and the leaving group in apical positions.

Alternatively, the synthesis could involve the methoxylation of a fluoromethyl halide. In this case, a methoxide (B1231860) source, such as sodium methoxide, would be the nucleophile. The reaction mechanism would again likely be SN2, with the methoxide ion attacking the carbon and displacing the halide.

The choice of solvent can be critical in these reactions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to solvate the cation of the fluoride or methoxide salt, thereby increasing the nucleophilicity of the anion.

In the context of more complex molecules, such as the synthesis of fluoro-methoxy substituted chalcones, nucleophilic aromatic substitution (SNAr) reactions have been observed. acgpubs.org In these cases, a methoxy group can displace a fluorine atom on an activated aromatic ring. acgpubs.org The mechanism involves the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride ion to restore aromaticity. acgpubs.org While not directly the synthesis of this compound itself, this illustrates a relevant substitution reaction involving fluoride and methoxy groups.

The cleavage of ethers like methoxymethane with hydrogen halides (e.g., HI) proceeds through a mechanism involving protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. doubtnut.comyoutube.comvedantu.comshaalaa.com In the case of symmetrical ethers, this results in an alcohol and an alkyl halide. vedantu.com With excess hydrogen halide, the alcohol formed can be further converted to the alkyl halide. doubtnut.comvedantu.com This reaction, while a cleavage rather than a synthesis, demonstrates the reactivity of the C-O bond in ethers, which is relevant to understanding potential side reactions or alternative synthetic strategies. The mechanism is typically SN2 for primary alkyl groups. youtube.com

Role of Intermediates in Catalytic Processes

While specific catalytic processes for the direct synthesis of this compound are not prominently documented, the role of intermediates in related catalytic reactions provides insight. In many transition-metal-catalyzed reactions, radical intermediates play a crucial role. For instance, in photoexcited palladium catalysis, open-shell radical intermediates are often involved. acs.org Similarly, cobalt-catalyzed reactions can proceed through the formation of metal-coordinated ketenimine intermediates. acs.org

In the context of borylation reactions catalyzed by copper, the involvement of radical pathways has been demonstrated through radical clock experiments. acs.org The formation of ring-opened or cyclized products from specific starting materials supports the presence of radical intermediates in the reaction mechanism. acs.org

Furthermore, in some annulation reactions involving phthalimides, diradical intermediates are proposed to be key. These are formed through processes like a radical Brook rearrangement. acs.org These examples from broader organic synthesis highlight that if a catalytic route to this compound were developed, it could very well involve the formation and reaction of transient radical or organometallic intermediates.

Reactivity with Atmospheric Radicals

This compound, as a volatile organic compound, can be subject to degradation in the atmosphere, primarily through reactions with hydroxyl (OH) radicals. The hydroxyl radical is often referred to as the "detergent of the atmosphere" due to its high reactivity and central role in the removal of many trace gases. niwa.co.nz

Kinetics and Mechanisms of Hydroxyl Radical Reactions

The reaction of hydroxyl radicals with organic compounds is a key process in tropospheric chemistry. harvard.educopernicus.org The kinetics of these reactions are crucial for determining the atmospheric lifetime of the organic compound. The reaction of OH with this compound would initiate its atmospheric oxidation.

The formation of OH radicals in the troposphere is primarily driven by the photolysis of ozone (O3) in the presence of water vapor. niwa.co.nz The resulting excited oxygen atom reacts with water to produce two OH radicals. niwa.co.nz The concentration of OH radicals is typically very low due to their high reactivity and short lifetime. harvard.edu

The rate constant for the reaction of OH with a specific compound determines how quickly it is removed from the atmosphere. For many organic compounds, the reaction with OH is the primary sink. copernicus.org The temperature dependence of these reaction rates can be complex, sometimes exhibiting a "V-shaped" curve where the rate constant decreases with temperature at lower temperatures and increases at higher temperatures. nih.gov

Abstraction and Addition Pathways

The reaction of a hydroxyl radical with this compound can proceed via two main pathways: hydrogen abstraction or, less likely, addition.

Hydrogen Abstraction: This is the most probable pathway. The OH radical can abstract a hydrogen atom from either the fluoromethyl (-CH2F) group or the methyl (-CH3) group.

Abstraction from the methyl group: CH3OCH2F + •OH → •CH2OCH2F + H2O

Abstraction from the fluoromethyl group: CH3OCH2F + •OH → CH3O•CHF + H2O

The relative importance of these two abstraction channels would depend on the C-H bond dissociation energies, which are influenced by the electron-withdrawing fluorine atom. The resulting radical species (•CH2OCH2F or CH3O•CHF) would then react further with molecular oxygen (O2) in the atmosphere to form peroxy radicals. These peroxy radicals would then participate in a series of reactions, leading to the formation of more stable products that can be removed from the atmosphere by precipitation. This is similar to the atmospheric oxidation of methane (B114726), where the initial abstraction by OH leads to a methyl radical, which then reacts with O2 to form a methylperoxy radical. niwa.co.nz

Addition Pathway: An addition reaction of the OH radical to the oxygen atom is also a theoretical possibility, but it is generally considered a much less significant pathway for ethers compared to hydrogen abstraction, especially in the gas phase.

Chemical Transformations Under Specific Conditions

Beyond atmospheric reactions, this compound can undergo chemical transformations under specific laboratory or industrial conditions.

One important class of reactions for ethers is cleavage by strong acids, particularly hydrogen halides. As mentioned previously, the reaction of methoxymethane with hydrogen iodide (HI) proceeds via protonation of the ether oxygen to form an oxonium ion, followed by nucleophilic attack by the iodide ion. youtube.comvedantu.comshaalaa.com A similar reaction would be expected for this compound. The regioselectivity of the cleavage would depend on the electronic and steric effects of the fluorine atom.

The presence of the fluorine atom could also influence the reactivity in other transformations. For example, in the synthesis of certain heterocyclic compounds, the position of a fluorine substituent on a phenyl ring can affect the reaction yield, with steric hindrance playing a significant role. acs.org While not a direct reaction of this compound, this illustrates how fluorine substitution can impact reactivity.

The following table summarizes the types of reactions discussed:

| Reaction Type | Reagents/Conditions | Probable Mechanism | Products |

| Nucleophilic Fluorination | Metal Fluoride (e.g., KF) | SN2 | This compound |

| Nucleophilic Methoxylation | Metal Methoxide (e.g., NaOCH3) | SN2 | This compound |

| Reaction with OH Radicals | •OH (Atmospheric) | Hydrogen Abstraction | Radical Intermediates, leading to oxidized products |

| Ether Cleavage | Strong Acid (e.g., HI) | Protonation followed by SN2 | Alcohol and Alkyl Halide |

Oxidation and Reduction Pathways

Detailed experimental studies on the specific oxidation and reduction pathways of this compound are not extensively documented in publicly available literature. However, its reactivity can be inferred from studies on similar hydrofluoroethers and general principles of organic chemistry.

Oxidation: The oxidation of ethers can proceed via several mechanisms, often involving radical intermediates. In atmospheric chemistry, for instance, hydrofluoroethers are primarily degraded by reaction with hydroxyl (•OH) radicals. researchgate.net This process typically involves the abstraction of a hydrogen atom to form an alkyl radical. For this compound, abstraction could occur from either the methyl or the fluoromethyl group.

Common laboratory oxidizing agents for ethers include chromates, permanganate (B83412), and nitric acid. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can lead to the cleavage of the C-H bonds adjacent to the ether oxygen. vanderbilt.eduyoutube.com For this compound, this could potentially lead to the formation of formaldehyde, formic acid, or carbon dioxide, depending on the reaction conditions. The oxidation state of the carbon in the -CH₂F group is 0, while in the -CH₃ group it is -2, suggesting the methyl group is more susceptible to oxidation.

Reduction: Ethers are generally resistant to reduction, except under harsh conditions or through specific mechanisms. Catalytic hydrogenation (H₂/metal catalyst) of ethers is typically difficult. Reduction with dissolving metals, like sodium in liquid ammonia, is a method used for cleaving certain types of ethers, but its applicability to this compound is not documented. Given the presence of the C-F bond, reductive pathways might also involve its cleavage, although this is generally a high-energy process.

Behavior in Acidic and Basic Media

The reactivity of this compound in the presence of acids and bases is dictated by the stability of potential intermediates and the nucleophilicity or basicity of the ether oxygen.

Acidic Media: In the presence of strong acids, the ether oxygen of this compound can be protonated, forming an oxonium ion. This activation makes the ether susceptible to nucleophilic attack. The subsequent reaction pathway depends on the nature of the nucleophile and the stability of the potential carbocations.

Cleavage of the C-O bonds could occur via an Sₙ1 or Sₙ2 mechanism.

Sₙ1 Pathway: If a stable carbocation can be formed, the protonated ether may dissociate. The methoxymethyl cation (CH₃OCH₂⁺) is stabilized by resonance from the oxygen atom. The fluoromethyl cation (FCH₂⁺) would be destabilized by the inductive effect of fluorine. Therefore, cleavage is more likely to form the methoxymethyl cation.

Sₙ2 Pathway: A nucleophile could attack one of the alpha-carbons, displacing the other part of the molecule as an alcohol. The attack would likely be favored at the less hindered methyl carbon.

Studies on the methanol-to-olefin (MTO) process on acidic zeolite catalysts show that surface methoxy species are reactive intermediates. researchgate.net This suggests that in a strongly acidic environment, the methoxy group of this compound could be involved in reactions. researchgate.net

Basic Media: Ethers are generally unreactive towards bases, as there is no acidic proton to be removed and the C-O bonds are not susceptible to nucleophilic attack without prior activation. Therefore, this compound is expected to be stable in most basic solutions under standard conditions. Strong bases would deprotonate other substrates in preference to the ether's C-H bonds, which have very high pKa values.

Radical Chemistry of this compound Systems

The radical chemistry involving this compound is of interest, particularly in contexts like combustion, atmospheric science, and synthetic chemistry.

Generation and Reactivity of Fluoroalkyl Radicals

Fluoroalkyl radicals can be generated from this compound through the homolytic cleavage of C-H or C-F bonds, typically initiated by heat or light. The most likely radical to form would be the •CH₂OCH₂F radical via C-H bond cleavage from the methyl group, as C-H bonds are generally weaker than C-F bonds.

The reactivity of the resulting radicals is influenced by the fluorine substituent. Fluorine's strong electron-withdrawing effect can impact the stability and electrophilicity/nucleophilicity of the radical center. For example, the •CF₃ radical is known to be electrophilic, whereas the •CF₂H radical exhibits nucleophilic character. acs.org The reactivity of radicals derived from this compound would fall within this spectrum.

Once generated, these radicals can participate in typical radical reactions:

Abstraction: They can abstract atoms (e.g., hydrogen) from other molecules.

Addition: They can add to double or triple bonds.

Combination: They can combine with other radicals to terminate a radical chain reaction.

Studies on related radicals, such as the methoxymethyl radical (CH₃OCH₂•), show they can be specifically detected and their reaction kinetics studied. researchgate.net

Single-Electron Transfer Mechanisms

Single-electron transfer (SET) is a fundamental process for generating radical ions, which can then undergo further reactions. libretexts.org In the context of this compound, SET could be initiated by photoredox catalysis or by reaction with strong reducing agents (dissolving metals). acs.org

A SET mechanism could involve the transfer of an electron to or from the this compound molecule:

Reduction (Electron Gain): An electron could be transferred from a photoexcited catalyst or a metal to the this compound molecule, forming a radical anion. This species would be highly unstable and likely fragment rapidly, for instance, by eliminating a fluoride ion to generate a methoxymethyl radical (CH₃OCH₂•).

Oxidation (Electron Loss): A powerful oxidizing agent could remove an electron from the ether oxygen, forming a radical cation. This species could then undergo rearrangement or react with a nucleophile.

Environmental Transformation Pathways and Atmospheric Chemistry

Atmospheric Degradation Mechanisms

The degradation of fluoro(methoxy)methane in the troposphere is predominantly initiated by reaction with hydroxyl (OH) radicals, the primary daytime oxidant in the atmosphere. acs.orgresearchgate.net This is a common characteristic of hydrofluoroethers, which, unlike their chlorofluorocarbon (CFC) predecessors, contain C-H bonds that are susceptible to attack by OH radicals. researchgate.netecolink.com

Gas-Phase Reactions with Tropospheric Oxidants (e.g., OH radicals)

The principal atmospheric loss process for this compound (CH₂FOCH₃) is the gas-phase reaction with the hydroxyl radical (•OH). This reaction proceeds via hydrogen abstraction from either the fluoromethyl or the methyl group:

CH₂FOCH₃ + •OH → •CHFOCH₃ + H₂O CH₂FOCH₃ + •OH → CH₂FOC•H₂ + H₂O

| Compound | Chemical Formula | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Methoxy-nonafluorobutane | C₄F₉OCH₃ | (1.1 ± 0.2) x 10⁻¹⁴ | researchgate.net |

| HFE-7200 | C₄F₉OC₂H₅ | (2.9 ± 0.5) x 10⁻¹⁴ | researchgate.net |

| HFE-263fb2 | CHF₂OCH₂CF₃ | Not specified | researchgate.net |

| HFE-374pcf | CHF₂OCF₂CHF₂ | Not specified | researchgate.net |

| HFE-365mcf3 | CF₃CH₂OCHF₂ | Not specified | researchgate.net |

| HFOC-134 | CHF₂-O-CHF₂ | (0.82 +0.34/-0.24)×10⁻¹²×exp{-(1730 ± 110)/T} | nasa.gov |

| HFOC-356mff | CF₃CH₂-O-CH₂CF₃ | (2.32 +0.46/-0.41 )×10⁻¹² ×exp{-(790 ± 47)/T} | nasa.gov |

Formation of Atmospheric Degradation Products

Following the initial reaction with OH radicals, the resulting alkyl radicals (•CHFOCH₃ and CH₂FOC•H₂) rapidly react with molecular oxygen (O₂) to form peroxy radicals (CHFO(O•)CH₃ and CH₂FOC(O•)H₂). The subsequent reactions of these peroxy radicals in the atmosphere, particularly in the presence of nitrogen oxides (NOx), are expected to lead to the formation of a variety of degradation products.

Based on studies of other fluorinated ethers and alcohols, the degradation of this compound is anticipated to produce smaller carbonyl compounds. researchgate.netnih.govutoronto.ca For example, the degradation of other hydrofluoroethers is known to form products such as formyl fluoride (B91410) (HC(O)F) and other fluorinated aldehydes and acids. researchgate.net The atmospheric degradation of fluorotelomer alcohols has been shown to be a source of perfluorinated carboxylic acids (PFCAs). nih.govutoronto.ca It is plausible that the atmospheric oxidation of this compound could ultimately contribute to the formation of compounds like formic acid and potentially fluorinated acids, although the specific pathways and product yields have not been experimentally determined for this compound. The end products of atmospheric degradation can influence the radiative balance of the Earth through the formation of not only greenhouse gases but also aerosols. nih.gov

Estimation of Atmospheric Lifetimes through Theoretical Modeling

The atmospheric lifetime of a compound is a crucial parameter for assessing its potential environmental impact, such as its Global Warming Potential (GWP). For hydrofluoroethers, the atmospheric lifetime is primarily determined by the rate of their reaction with OH radicals. acs.org Theoretical modeling is a valuable tool for estimating these lifetimes, especially when experimental data are scarce.

While a specific theoretical study on the atmospheric lifetime of this compound was not identified in the reviewed literature, the lifetimes of other hydrofluoroethers have been estimated. For example, some HFEs have atmospheric lifetimes of less than two weeks. wikipedia.org A theoretical study on partially fluorinated alcohols, which share some structural similarities with HFEs, calculated an atmospheric lifetime of around 20 days with respect to OH-initiated reactions. digitellinc.com Based on the reactivity of analogous compounds, it is expected that this compound will have a relatively short atmospheric lifetime. However, precise calculations would require dedicated theoretical studies.

Research on Potential as a Trace Atmospheric Constituent

Trace gases are those present in the atmosphere in small amounts, typically less than 1% by volume. ipcc.ch Many hydrofluorocarbons (HFCs) and related compounds are considered trace gases, and their atmospheric concentrations are monitored due to their potential impact on climate. ipcc.ch

There is currently no direct evidence from the reviewed literature to suggest that this compound is a significant trace atmospheric constituent. Its relatively short estimated atmospheric lifetime would likely prevent it from accumulating to high concentrations in the global atmosphere. However, localized presence in the atmosphere is possible in areas with significant emissions. Hydrofluoroethers, in general, are used in various industrial applications, and their presence in the atmosphere is linked to these uses. nih.govecolink.com

Microbial Transformation Studies of Fluorinated Compounds

The biodegradation of highly fluorinated compounds by microorganisms is generally a slow process due to the strength and stability of the carbon-fluorine bond. nih.govoup.com However, research has shown that some microbial transformation of fluorinated compounds is possible.

Studies on the microbial degradation of fluorinated ethers and alcohols have shown that breakdown can occur, although often at slow rates. nih.govoup.com For example, some bacteria have been found to be capable of degrading fluorinated ethers, with the process often involving the cleavage of the ether bond and subsequent defluorination steps. nih.gov A comparative biodegradation study on hydrofluoroether alcohols in wastewater treatment plant microcosms demonstrated that transformation can occur, with the rate being dependent on the specific molecular structure. oup.com While no studies have specifically investigated the microbial transformation of this compound, the research on other fluorinated ethers suggests that it may be susceptible to microbial degradation, albeit likely at a slow rate. The end product of biodegradation, fluoride, is notably more toxic than chloride, which presents a challenge for microbial metabolism. researchgate.net

Structural Classification within Broader Fluorinated Compound Categories for Research Purposes

For research and regulatory purposes, this compound is classified as a hydrofluoroether (HFE). nih.govecolink.com HFEs are a class of fluorinated compounds that contain hydrogen, fluorine, carbon, and an ether linkage. ecolink.com They were developed as third-generation replacements for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), as well as for potent greenhouse gases like perfluorocarbons (PFCs). nih.govecolink.com

Future Research Directions and Emerging Paradigms for Fluoro Methoxy Methane

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact and enhance efficiency. d-nb.inforsc.org For a compound like fluoro(methoxy)methane, future research will likely focus on moving away from traditional methods that may involve hazardous reagents or produce significant waste streams.

Key areas for development include:

Catalytic Direct Fluorination: The use of elemental fluorine (F₂) is a highly atom-economical approach. However, its high reactivity requires sophisticated control. Research into selective direct fluorination (SDF) processes, potentially using microreactor technology, could enable the safe and efficient synthesis of this compound from methane (B114726) and methanol (B129727) precursors. psu.edu The development of catalysts, perhaps copper-based, could further enhance selectivity and reduce the formation of over-fluorinated byproducts. semanticscholar.org

Alternative Solvents: The choice of solvent has a significant impact on the green credentials of a synthetic process. Future methodologies will likely explore the use of greener solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and offer safety and efficiency benefits over traditional solvents like tetrahydrofuran (B95107) (THF). sigmaaldrich.com Solvent-free reaction conditions, where feasible, would represent an ideal green synthetic route.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. d-nb.info The synthesis of this compound could greatly benefit from flow chemistry, particularly in managing the exothermicity of fluorination reactions.

A comparative analysis of potential green synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Challenges |

| Catalytic Direct Fluorination | High atom economy, direct conversion of simple precursors. | Controlling selectivity, managing the reactivity of F₂, catalyst development. |

| Alternative Solvents | Reduced environmental impact, improved safety, potential for higher yields and selectivity. sigmaaldrich.com | Solvent selection for optimal reactivity and separation, cost of some green solvents. |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, potential for higher yields. d-nb.info | Reactor design for gas-liquid reactions, optimization of flow parameters. |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalysts is paramount for unlocking new reaction pathways and improving the efficiency of existing transformations involving this compound. Research in this area will likely draw inspiration from recent advances in catalysis for methane and other small molecules.

Future avenues of exploration include:

Zeolite-Based Catalysts: Zeolites have shown promise in the conversion of methane into more valuable hydrocarbons. sciencedaily.com The tailored pore structure and acidity of zeolites could be harnessed to control the selective functionalization of this compound or its synthesis from methane and a fluorinating agent.

Palladium-Based Catalysts: Palladium catalysts are widely used in cross-coupling and carbonylation reactions. acs.org The development of novel palladium complexes could enable the use of this compound as a building block in the synthesis of more complex molecules. For instance, photoexcited palladium catalysis could open up new avenues for enantioselective transformations. acs.org

Advanced in Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Advanced in situ and operando spectroscopic techniques, which allow for the observation of catalytic processes under real reaction conditions, are powerful tools for identifying transient intermediates and elucidating reaction pathways. ethz.chnih.govyoutube.com

For the study of this compound reactions, the following techniques hold significant promise:

Operando Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information about the vibrational modes of molecules, enabling the identification of key functional groups and the tracking of their transformations during a reaction. ethz.ch

Operando X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the electronic structure and local coordination environment of a specific element, such as a metal center in a catalyst. nih.govnih.gov This can provide insights into the oxidation state and geometry of the catalyst during the reaction cycle.

Operando UV-Vis Diffuse Reflectance Spectroscopy (DRS): This technique is sensitive to changes in the electronic states of the catalyst and adsorbed species, making it useful for monitoring the evolution of the catalyst's active sites during a reaction. uu.nl

Photoemission Electron Microscopy (PEEM): Operando PEEM can provide spatially resolved information about the chemical and electronic state of a catalyst surface during a reaction, revealing heterogeneities in catalytic activity. nih.govnih.gov

By combining these techniques, researchers can build a comprehensive picture of the reaction mechanism, from the initial interaction of reactants with the catalyst to the formation of the final products.

Deeper Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental studies is a powerful paradigm in modern chemical research. qu.edu.qanih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, stability, and reactivity of molecules and transition states, complementing experimental observations. nih.govnih.govacs.orgacs.org

For this compound, an integrated approach can be applied to:

Predict Reaction Pathways: DFT calculations can be used to model potential reaction pathways for the synthesis and transformation of this compound, helping to identify the most energetically favorable routes. acs.org This can guide the design of new experiments and the selection of optimal reaction conditions.

Understand Spectroscopic Data: Computational modeling can aid in the interpretation of complex spectroscopic data obtained from in situ and operando experiments. By calculating the expected spectroscopic signatures of different intermediates and transition states, researchers can more confidently assign the observed experimental features.

Elucidate Fluorine Effects: The unique effects of the fluorine atom on the properties and reactivity of this compound can be dissected using computational methods. This includes understanding stereoelectronic effects like the gauche effect. chemeurope.comnih.govwikipedia.org

The table below illustrates how computational and experimental techniques can be integrated:

| Research Question | Experimental Technique | Computational Method | Expected Outcome |

| Reaction Mechanism of Synthesis | Operando IR/Raman, XAS | DFT calculations of reaction intermediates and transition states | A detailed, validated mechanism for the formation of this compound. |

| Conformational Preferences | NMR Spectroscopy | DFT calculations of conformational energies | Understanding the influence of the fluorine and methoxy (B1213986) groups on the molecule's shape. nih.govnih.gov |

| Reactivity in Catalytic Transformations | Kinetic studies, product analysis | DFT modeling of catalyst-substrate interactions | Rational design of more efficient and selective catalysts. |

Design of New this compound-Containing Building Blocks for Specialized Applications

The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. nih.gov this compound, as a simple fluorinated building block, has the potential to be a valuable precursor for the synthesis of more complex and specialized molecules.